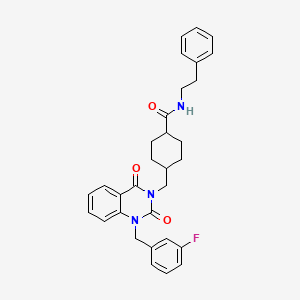![molecular formula C26H30N6O3 B14996556 N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide](/img/structure/B14996556.png)
N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazoloquinoxaline core, the attachment of the piperidine ring, and the introduction of the ethoxy-methoxyphenyl group. Common synthetic routes may include:
Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline structure.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through nucleophilic substitution or other suitable reactions.
Introduction of the Ethoxy-Methoxyphenyl Group: This step involves the attachment of the ethoxy-methoxyphenyl group to the triazoloquinoxaline-piperidine intermediate, typically through coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Coupling Reactions: These reactions are often used to form bonds between the compound and other molecules, enhancing its structural complexity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different functional groups or substituents.
N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE: Another similar compound with variations in the triazoloquinoxaline or piperidine moieties.
The uniqueness of N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C26H30N6O3 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H30N6O3/c1-4-35-22-10-9-18(15-23(22)34-3)16-27-26(33)19-11-13-31(14-12-19)24-25-30-29-17(2)32(25)21-8-6-5-7-20(21)28-24/h5-10,15,19H,4,11-14,16H2,1-3H3,(H,27,33) |
InChI 键 |
VASOZJAQOGAQEX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N5C3=NN=C5C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxypropyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B14996488.png)
![8-(2-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996490.png)
![3-(3-chloro-2-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996497.png)
![5-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996501.png)

![N-(2-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996512.png)
![1-(3,4-dimethylphenyl)-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14996519.png)
![1-(2,5-dimethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14996520.png)


![3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B14996532.png)
![N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide](/img/structure/B14996536.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14996547.png)
![5-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14996554.png)
